n6-(n-Threonylcarbonyl)adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

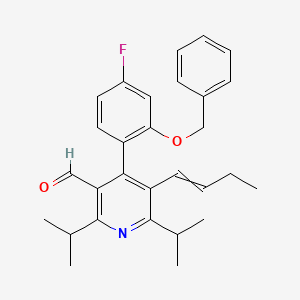

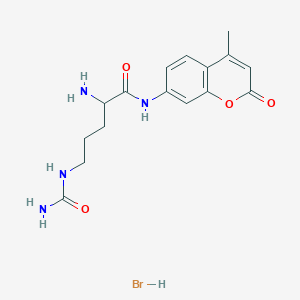

N6-(N-Threonylcarbonyl)adenosine is a modified nucleoside that is commonly found in transfer ribonucleic acid (tRNA). It plays a crucial role in the proper functioning of tRNA, which is essential for protein synthesis in cells. The compound has a molecular formula of C15H20N6O8 and a molecular weight of 412.35 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N6-(N-Threonylcarbonyl)adenosine involves the esterification of adenosine with threonine. One method includes the use of 4-bromomethyl-7-methoxy-2-oxo-2H-benzopyran (BMB) under mild conditions in the presence of quaternary n-butylammonium cations, which enhances the reactivity of the carboxyl group of threonine . Another method involves the condensation of the carboxyl group with amines such as aniline, glycine ethyl ester, and ethylenediamine in the presence of a water-soluble carbodiimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and its presence in biological systems. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

N6-(N-Threonylcarbonyl)adenosine undergoes various chemical reactions, including esterification and condensation reactions. It can be esterified by agents like BMB under mild conditions . The carboxyl group can also be modified with amines to form amides .

Common Reagents and Conditions

Esterification: 4-bromomethyl-7-methoxy-2-oxo-2H-benzopyran (BMB), quaternary n-butylammonium cations.

Condensation: Aniline, glycine ethyl ester, ethylenediamine, water-soluble carbodiimide.

Major Products

Esterification: Fluorescent products identified by UV, fluorescence, and PMR spectra.

Condensation: Respective amides confirmed by UV and PMR spectra.

Aplicaciones Científicas De Investigación

N6-(N-Threonylcarbonyl)adenosine is primarily used in scientific research to study the role of modified nucleosides in tRNA and their impact on protein synthesis. It is also used as a reference material in neurology research, particularly in studies related to stroke, Huntington’s disease, Parkinson’s disease, and sleep disorders . Additionally, it serves as a tool for understanding codon discrimination by tRNA and the effects of nucleoside modifications on genetic translation .

Mecanismo De Acción

The mechanism of action of N6-(N-Threonylcarbonyl)adenosine involves its incorporation into tRNA, where it plays a role in the proper decoding of genetic information during protein synthesis. The modification of adenosine at the N6 position with a threonylcarbonyl group enhances the stability and functionality of tRNA, ensuring accurate translation of codons into amino acids . The molecular targets include the ribosome and various enzymes involved in tRNA modification and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

N6-(N-Isopentenyl)adenosine: Another modified nucleoside found in tRNA, involved in the regulation of protein synthesis.

N6-Methyladenosine: A common modification in messenger RNA (mRNA) that affects RNA stability and translation efficiency.

Uniqueness

N6-(N-Threonylcarbonyl)adenosine is unique due to its specific role in tRNA modification and its impact on the accuracy of protein synthesis. Unlike other modified nucleosides, it specifically enhances the stability and functionality of tRNA, making it crucial for proper genetic translation .

Propiedades

Fórmula molecular |

C15H19N6NaO8 |

|---|---|

Peso molecular |

434.34 g/mol |

Nombre IUPAC |

sodium;2-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate |

InChI |

InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1 |

Clave InChI |

QTKCRQTYFQSYOE-UHFFFAOYSA-M |

SMILES canónico |

CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-4-(Dimethylamino)butanamide](/img/structure/B14802662.png)

![(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)

![2-Chloro-5,6-difluorobenzo[d]thiazole 2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B14802687.png)

![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14802699.png)

![Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B14802701.png)

![1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride](/img/structure/B14802704.png)

![2-[(2,4-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14802714.png)